

An In-depth Technical Guide to the Chemical Structure of Lineatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lineatin**

Cat. No.: **B1675484**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lineatin is a naturally occurring monoterpenoid and a potent aggregation pheromone of the striped ambrosia beetle, *Trypodendron lineatum*. This insect is a significant pest in coniferous forests across Europe and North America, causing extensive damage to timber resources. The unique tricyclic acetal structure of **Lineatin** and its biological activity have made it a subject of considerable interest in the fields of chemical ecology and synthetic organic chemistry. Its primary application lies in pest management strategies, where it is used as a lure in traps to monitor and control beetle populations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and the biological signaling pathway associated with **Lineatin**.

Chemical Structure and Properties

Lineatin is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The naturally active enantiomer is **(+)-Lineatin**.

- IUPAC Name: (1R,4S,5R,7R)-3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.0^{4,7}]nonane[1]
- Molecular Formula: C₁₀H₁₆O₂[2][3]
- Molecular Weight: 168.23 g/mol [2][3]

- CAS Number: 65035-34-9[2][3]

The structure consists of a fused tricyclic system containing a cyclobutane ring and two oxygen-containing heterocyclic rings. The stereochemistry of the naturally active (+)-**Lineatin** has been confirmed as (1R, 4S, 5R, 7R) through X-ray crystallographic analysis of synthetic intermediates.[4] Other enantiomers of **Lineatin** exhibit no biological activity as an attractant.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data for (+)-**Lineatin**.

Table 1: Physicochemical Properties of (+)-**Lineatin**

Property	Value	Reference
Appearance	Oil	[3]
Boiling Point	70 °C at 10 mmHg	[3]
Optical Rotation $[\alpha]_D$	+209.1° (c 0.93, acetone)	[5]
Enantiomeric Excess	>99.5% ee (for synthetic sample)	[5]

Table 2: Spectroscopic Data for (+)-**Lineatin**

Note: Specific experimental spectral data for **Lineatin** is not readily available in public databases. The following represents typical expected values and key fragments based on the known structure.

Spectroscopic Method	Expected Key Signals / Fragments
¹ H NMR	Signals corresponding to methyl groups (singlets and doublets), methylene protons, and methine protons on the tricyclic core. Chemical shifts would be expected in the upfield region (approx. 0.9-4.5 ppm).
¹³ C NMR	Signals for ten distinct carbon atoms, including methyl, methylene, methine, and quaternary carbons (including acetal carbons with shifts in the 90-110 ppm range).
Mass Spectrometry (MS)	Molecular Ion (M^+): $m/z = 168$. Key fragmentation would involve the cleavage of the tricyclic system. Common fragments would likely include the loss of methyl groups ($m/z = 153$) and other characteristic cleavages of the acetal and cyclobutane rings. The base peak is often a stable carbocation resulting from a specific fragmentation pathway.

Synthesis of (+)-Lineatin

The total synthesis of **Lineatin** has been a significant challenge and a showcase for stereoselective synthetic strategies. Several routes have been developed, with a notable recent approach achieving a 14% overall yield in 14 steps.^[5] A critical step in this efficient synthesis is a diastereoselective photochemical [2+2] cycloaddition to construct the cyclobutane ring.^[5]

Experimental Protocols

The following is a representative protocol for the key photochemical [2+2] cycloaddition step, based on generalized procedures for similar reactions.

Protocol: Diastereoselective Photochemical [2+2] Cycloaddition

Objective: To construct the cyclobutane core of a **Lineatin** precursor via photochemical cycloaddition of an alkene to a chiral 2(5H)-furanone derivative.

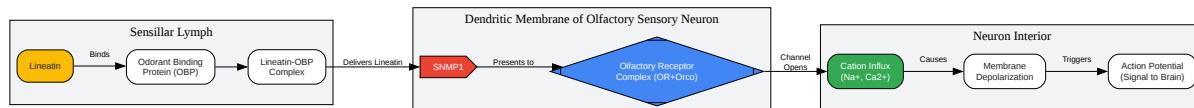
Materials:

- (S)-4-methyl-5-O-pivaloyloxymethyl-2(5H)-furanone (starting material)
- (Z)-1,2-dichloroethylene (alkene)
- Acetone (photosensitizer and solvent)
- Argon gas supply
- Quartz photoreactor vessel
- High-pressure mercury lamp (or other suitable UV source)
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (eluents)

Procedure:

- A solution of the chiral 2(5H)-furanone and an excess of (Z)-1,2-dichloroethylene in acetone is prepared in a quartz photoreactor vessel.
- The solution is deoxygenated by bubbling with argon for 30 minutes to prevent quenching of the excited state.
- The vessel is sealed and placed in a cooling bath to maintain a constant temperature during the reaction.
- The reaction mixture is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the solvent and excess alkene are removed under reduced pressure using a rotary evaporator.

- The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired cycloadduct.
- The stereochemistry and purity of the product are confirmed by NMR spectroscopy and chiral GC analysis.


This protocol is a generalized representation. For a specific, detailed procedure, consult the primary literature, such as Alibés, R., et al. (2004). *Organic Letters*, 6(9), 1449-1452.[5]

Biological Activity and Signaling Pathway

Lineatin functions as an aggregation pheromone, attracting both male and female ambrosia beetles to a suitable host tree for mass attack and colonization. The perception of **Lineatin** occurs in the beetle's antennae and initiates a well-defined olfactory signaling cascade.

Insect Olfactory Signaling Pathway

The binding of a pheromone like **Lineatin** to an olfactory receptor on a sensory neuron is the primary event that leads to a behavioral response. This process involves several key proteins. The logical flow of this signaling pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized insect pheromone signal transduction pathway.

This pathway can be described as follows:

- Binding and Transport: Volatile **Lineatin** molecules enter the aqueous environment of the sensillar lymph through pores in the insect's antennal sensilla. Here, they are bound by

Odorant Binding Proteins (OBPs).

- Receptor Interaction: The **Lineatin**-OBP complex transports the pheromone to the dendritic membrane of an olfactory sensory neuron. The Sensory Neuron Membrane Protein 1 (SNMP1) is thought to facilitate the transfer of the lipophilic pheromone to the receptor.
- Channel Activation: **Lineatin** binds to a specific Olfactory Receptor (OR). Insect ORs are unique in that they form a ligand-gated ion channel, typically as a complex with a highly conserved co-receptor known as Orco.
- Signal Transduction: Upon binding, the OR-Orco channel opens, allowing an influx of cations (such as Na^+ and Ca^{2+}) into the neuron.
- Neural Impulse: This ion influx causes a depolarization of the neuronal membrane, which, if it reaches a certain threshold, generates an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, leading to a behavioral response (e.g., flight towards the pheromone source).

Conclusion

Lineatin remains a molecule of high interest due to its unique chemical architecture and its crucial role in the chemical ecology of the ambrosia beetle. The stereoselective synthesis of its biologically active enantiomer, (+)-**Lineatin**, has been a significant achievement in organic chemistry, providing essential material for pest management applications. Understanding its structure and the olfactory signaling pathway it triggers is fundamental for developing more effective and environmentally benign strategies for controlling forest pests. Further research into the specific olfactory receptors involved and the detailed biophysical interactions could pave the way for the design of novel semiochemicals with enhanced potency and specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [scienceready.com.au](https://www.science-ready.com.au) [scienceready.com.au]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Lineatin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675484#what-is-the-chemical-structure-of-lineatin\]](https://www.benchchem.com/product/b1675484#what-is-the-chemical-structure-of-lineatin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com